molecular formula C16H12N2O3 B14013344 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione CAS No. 7467-18-7

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione

Cat. No.: B14013344
CAS No.: 7467-18-7
M. Wt: 280.28 g/mol
InChI Key: PBODUHCUUJJCBW-UHFFFAOYSA-N
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Description

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione is a chemical compound that combines the structural features of xanthene and imidazolidine-2,4-dione Xanthene is a tricyclic aromatic compound, while imidazolidine-2,4-dione is a heterocyclic compound known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of xanthene derivatives with imidazolidine-2,4-dione precursors under specific conditions. For example, the reaction of 9H-xanthene-9-carboxylic acid with imidazolidine-2,4-dione in the presence of a dehydrating agent such as acetic anhydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-2,4-dione structures but different substituents.

    Xanthene Derivatives: Compounds with xanthene structures but different functional groups.

Uniqueness

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione is unique due to its combination of xanthene and imidazolidine-2,4-dione structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

7467-18-7

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H12N2O3/c19-14-9-17-16(20)18(14)15-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)15/h1-8,15H,9H2,(H,17,20)

InChI Key

PBODUHCUUJJCBW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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